molecular formula C25H22N2O3 B2507571 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851405-99-7

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

Cat. No.: B2507571
CAS No.: 851405-99-7
M. Wt: 398.462
InChI Key: QRZYTYSJDRVXGV-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a useful research compound. Its molecular formula is C25H22N2O3 and its molecular weight is 398.462. The purity is usually 95%.
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Scientific Research Applications

Psycho- and Neurotropic Properties

One notable study explored the psycho- and neurotropic characteristics of novel quinolin-4-ones, closely related to N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide. This research utilized various in vivo tests such as the open field test, elevated plus maze, rotarod test, and others to evaluate sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. Two substances exhibited significant promise, with one showing specific sedative and considerable anti-amnesic activities, while another combined potent anti-anxiety action with anti-amnesic and antihypoxic effects, indicating their potential for further in-depth investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Studies

Research on the structural aspects of quinoline derivatives, which are structurally similar to this compound, has been conducted to understand their co-crystal formation and salt structures. For instance, studies have revealed how these derivatives form co-crystals with aromatic diols and how their protonated salts exhibit unique geometries such as tweezer-like structures, contributing to the understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Karmakar, Kalita, & Baruah, 2009; Kalita & Baruah, 2010).

Chemical Synthesis

The compound has also been a focus in the context of chemical syntheses, where its analogs have been utilized in reactions to create various derivatives. These studies not only expand the chemical understanding of quinolin-3-yl derivatives but also open up possibilities for their application in synthesizing new compounds with potential therapeutic uses. For example, the synthesis of 2-aryl quinazolin-4(3H)-one derivatives via a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide demonstrates the compound's utility in facilitating complex chemical transformations, leading to compounds that may have pharmaceutical relevance (Xiong, Xu, Sun, & Cheng, 2018).

Safety and Hazards

As with any chemical compound, handling “N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide” would require appropriate safety measures. Without specific toxicity data, it’s difficult to comment on the potential hazards associated with this compound .

Future Directions

The study of quinoline derivatives is a rich field with potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses in the treatment of various diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, which is then reacted with 4-phenylbenzoyl chloride to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g) in diethyl ether (20 mL) and add 2-aminoethylphenol (1.2 g) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate (0.5 g) in dry dichloromethane (10 mL) and add 4-phenylbenzoyl chloride (0.6 g) to the solution. Add triethylamine (0.5 mL) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Add water (20 mL) to the reaction mixture and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and wash with sodium bicarbonate solution (10 mL) and water (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a white solid.", "Step 5: Recrystallize the final product from a mixture of dichloromethane and hexane to obtain pure N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide." ] }

CAS No.

851405-99-7

Molecular Formula

C25H22N2O3

Molecular Weight

398.462

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C25H22N2O3/c1-30-22-12-11-20-15-21(25(29)27-23(20)16-22)13-14-26-24(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29)

InChI Key

QRZYTYSJDRVXGV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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